molecular formula C15H19NO4 B558400 (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 78879-20-6

(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B558400
CAS RN: 78879-20-6
M. Wt: 277.31 g/mol
InChI Key: HFPVZPNLMJDJFB-LBPRGKRZSA-N
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Description

“(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is a chemical compound with the linear formula C13H23NO5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of compounds like “(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” often involves the use of tert-butanesulfinamide, which has been extensively used in the stereoselective synthesis of amines and their derivatives . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .


Chemical Reactions Analysis

The N-tert-butyloxycarbonyl (N-Boc) group in the compound can be selectively deprotected using oxalyl chloride . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .

Scientific Research Applications

  • Synthesis and Enantiomeric Purity : An improved synthesis of a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was developed, achieving a high enantiomeric purity of 99.4% through a modified Pictet-Spengler reaction and recrystallization (Liu et al., 2008).

  • Tert-Butyloxycarbonylation Reagent : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols and aromatic carboxylic acids, providing a chemoselective and high-yield reaction under mild conditions (Saito et al., 2006).

  • Synthesis of Alkaloids : The synthesis of substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines, with application to the efficient total syntheses of alkaloids like (±)-crispine A and (±)-dysoxyline, was demonstrated. This involved lithiation and electrophilic quenching (Talk et al., 2016).

  • Marine Drug Synthesis : The synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, which are important for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products, has been reported. This is significant for developing potent marine drugs (Li et al., 2013).

  • Tetrahydroisoquinoline Derivatives : Methods for preparing tetrahydroisoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines have been developed, showcasing the versatility of this chemical scaffold in synthesizing a variety of heterocyclic compounds (Clark et al., 1991).

properties

IUPAC Name

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPVZPNLMJDJFB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS RN

78879-20-6
Record name (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Zhang, J Zhang, L Zhang, J Feng, Y Xu… - Bioorganic & medicinal …, 2011 - Elsevier
A series of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were designed, synthesized and assayed for their activities against aminopeptidase N (APN/CD13) and …
Number of citations: 10 www.sciencedirect.com
H Wang, L Peng, M Zhao, J Liu, X Zhang… - Bioorganic & medicinal …, 2011 - Elsevier
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (TIC) can inhibit thrombosis by inhibiting platelet aggregation. The investigation of amino acids modified TIC reveals that a …
Number of citations: 18 www.sciencedirect.com
Y Liu, X Liu, J Xin, X Feng - Synlett, 2006 - thieme-connect.com
The asymmetric addition of trimethylsilyl cyanide (TMSCN) to a range of aldehydes was efficiently catalyzed by a novel, easily prepared C 2-symmetric chiral tetraaza-Ti (IV) complex in …
Number of citations: 29 www.thieme-connect.com

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